molecular formula C20H25NO B10852375 Octanoic acid biphenyl-2-ylamide

Octanoic acid biphenyl-2-ylamide

Cat. No.: B10852375
M. Wt: 295.4 g/mol
InChI Key: CLTPDJWVYAJEKC-UHFFFAOYSA-N
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Description

Octanoic acid (C₈H₁₆O₂), also known as caprylic acid, is a medium-chain saturated fatty acid (MCFA) with a molecular weight of 144.21 g/mol. It is naturally found in coconut oil, palm kernel oil, and human milk . Its chemical structure consists of an eight-carbon alkyl chain terminating in a carboxylic acid group, represented by the SMILES string CCCCCCCC(O)=O . Key physicochemical properties include a boiling point of 237°C, a melting point of 15–17°C, and a density of 0.91 g/mL at 25°C .

Octanoic acid is widely utilized in:

  • Dietary supplements: As a component of medium-chain triglyceride (MCT) ketogenic diets for weight management and neuroprotective applications .
  • Antimicrobial agents: Demonstrates inhibitory effects against pathogens like Campylobacter jejuni .
  • Industrial processes: Used in antibody purification and chemical synthesis .

Recent clinical studies highlight its dual role: while it enhances mitochondrial function and muscle strength in care-dependent individuals , prolonged consumption may impair bone mineralization .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-(2-phenylphenyl)octanamide

InChI

InChI=1S/C20H25NO/c1-2-3-4-5-9-16-20(22)21-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22)

InChI Key

CLTPDJWVYAJEKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain length vs. bioactivity: Longer-chain MCFAs (e.g., lauric acid, C12) exhibit stronger antimicrobial effects at lower concentrations. For C. jejuni, inhibitory concentrations decrease as chain length increases (hexanoic > octanoic > decanoic > lauric) .

Clinical and Preclinical Findings

Bone Health Impact (Mouse Model)

Parameter Octanoic Acid Decanoic Acid Reference
ALP (bone formation) ↓ 30% No significant change
TRAP (bone resorption) ↑ 25% No significant change
Bone mineral density Significant reduction No change

Implication: Octanoic acid disrupts bone remodeling, making it unsuitable for long-term ketogenic diets in osteoporotic patients. Decanoic acid is a safer alternative .

Mitochondrial and Muscle Function

  • Octanoic acid: High-dose supplementation (6 g/day) improved grip strength and fatigue resistance in elderly patients, likely via enhanced β-oxidation and acetyl-CoA production .
  • Decanoic acid: Shows similar mitochondrial benefits but requires further clinical validation .

Antimicrobial Efficacy

Compound Inhibitory Concentration (ppm) for C. jejuni ATCC 33560 Strain-Specific Variation Reference
Octanoic acid 150–200 ppm Moderate susceptibility
Lauric acid 50–100 ppm Low susceptibility

Note: Strain-dependent differences exist; C. jejuni ATCC 33560 is more susceptible to octanoic acid than other strains .

Critical Considerations

  • Dose-dependent effects: While octanoic acid benefits muscle function at high doses, its bone toxicity necessitates careful dosing .
  • Comparative safety: Decanoic acid emerges as a preferable MCT component for long-term use due to its neutral bone effects .
  • Industrial relevance: Lauric acid’s superior antimicrobial activity makes it more cost-effective for industrial applications compared to octanoic acid .

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